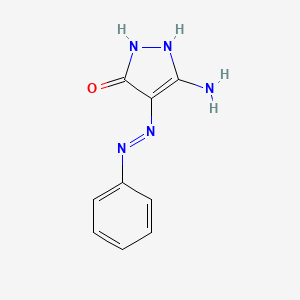

3-Amino-5-hydroxy-4-phenylazopyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60261. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-4-phenyldiazenyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8-7(9(15)14-13-8)12-11-6-4-2-1-3-5-6/h1-5H,(H4,10,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRWSNWFDNFTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(NNC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90418130 | |

| Record name | MLS002668007 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-93-6 | |

| Record name | 5-Amino-1,2-dihydro-4-(2-phenyldiazenyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS002668007 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002668007 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-4-PHENYLAZO-3-PYRAZOLOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-5-hydroxy-4-phenylazopyrazole

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 3-Amino-5-hydroxy-4-phenylazopyrazole, a heterocyclic compound with significant potential in medicinal chemistry and dye manufacturing. Pyrazole derivatives are known for a wide range of pharmacological activities, making their synthesis a key area of research for drug development professionals.[1][2][3][4] This document offers a detailed, step-by-step methodology, grounded in established chemical principles, to ensure a reliable and reproducible synthesis. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing not only procedural instructions but also the underlying scientific rationale for each step. Safety considerations, particularly concerning the handling of diazonium salts, are emphasized throughout.[5][6][7][8]

Introduction: The Significance of Pyrazole Derivatives

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry.[3] Their derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The compound this compound belongs to this versatile class of molecules and holds promise for various applications, including as a scaffold for novel therapeutic agents and as a component in the synthesis of azo dyes.

The synthesis of this specific pyrazole derivative involves a classic two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with an active methylene compound. This guide will meticulously detail a reliable protocol for this synthesis, emphasizing safety, efficiency, and reproducibility.

The Chemical Pathway: A Mechanistic Overview

The synthesis of this compound proceeds through two fundamental and well-established organic reactions:

-

Diazotization of Aniline: This initial step involves the conversion of aniline, a primary aromatic amine, into a benzenediazonium salt. This reaction is conducted in a cold, acidic medium using sodium nitrite. The low temperature is crucial to prevent the decomposition of the thermally unstable diazonium salt.[9]

-

Azo Coupling: The freshly prepared diazonium salt is then immediately reacted with a suitable coupling agent. In this synthesis, 3-amino-5-hydroxypyrazole (or its tautomeric equivalent, 3-amino-5-pyrazolone) serves as the active methylene compound. The electron-rich pyrazole ring undergoes electrophilic substitution by the diazonium ion, leading to the formation of the final azo compound.

The overall reaction can be visualized as follows:

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Amino-5-hydroxy-4-phenylazopyrazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-Amino-5-hydroxy-4-phenylazopyrazole (CAS No. 6627-93-6).[1] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a comprehensive understanding of its nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics. The interpretation of this data is crucial for confirming the molecular structure and understanding its electronic and chemical environment.

Molecular Structure and Tautomerism

This compound is a heterocyclic compound featuring a pyrazole core substituted with an amino group, a hydroxyl group, and a phenylazo group. The presence of multiple functional groups and the aromatic nature of the pyrazole ring lead to a complex electronic structure. It is important to note that this molecule can exist in several tautomeric forms. The azo-hydrazone tautomerism is a key consideration, where the proton can reside on the pyrazole nitrogen, the hydroxyl oxygen, or the azo nitrogen, influencing the observed spectroscopic data. The predominant tautomeric form in a given solvent or in the solid state will dictate the final spectral appearance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR (Proton NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl-H | 7.20 - 7.80 | Multiplet | The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region. The exact positions will depend on the electronic effects of the azo group. |

| NH₂ | 5.00 - 6.50 | Broad Singlet | The amino protons are typically exchangeable and appear as a broad signal. The chemical shift is highly dependent on solvent, concentration, and temperature. |

| OH | 9.00 - 12.00 | Broad Singlet | The hydroxyl proton is also exchangeable and often appears as a broad singlet at a downfield chemical shift. Its presence can be confirmed by D₂O exchange. |

| NH (pyrazole) | 11.00 - 14.00 | Broad Singlet | The proton on the pyrazole ring nitrogen is acidic and will appear as a broad, downfield signal, which is also D₂O exchangeable. |

Experimental Considerations for ¹H NMR:

The choice of solvent is critical for acquiring meaningful ¹H NMR data for this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable choice as it can solubilize the compound and is capable of hydrogen bonding, which helps in observing the exchangeable NH and OH protons.

Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to obtain optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

D₂O Exchange: To confirm the identity of exchangeable protons (NH, OH), add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of quaternary carbons and carbons in a complex aromatic system, a combination of standard ¹³C and DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be ideal for full assignment.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (or C-OH) | 155 - 170 | The chemical shift of this carbon is highly dependent on the tautomeric form. In the keto (hydrazone) form, it will be in the carbonyl region. In the enol (azo) form, it will be a C-OH carbon. |

| C-NH₂ | 145 - 160 | The carbon atom attached to the amino group is expected to be significantly downfield. |

| C-N=N | 90 - 110 | The carbon atom at position 4 of the pyrazole ring, involved in the azo linkage. |

| Phenyl C (ipso) | 140 - 150 | The carbon of the phenyl ring directly attached to the azo group. |

| Phenyl C (ortho, meta, para) | 120 - 135 | The remaining carbons of the phenyl ring will appear in the typical aromatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for its various functional moieties. The interpretation relies on comparing the observed frequencies with known values for similar structures.[8][9][10][11]

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H / N-H stretch | 3500 - 3200 | Broad, Strong | A broad band in this region is expected due to the overlapping stretching vibrations of the O-H and N-H bonds, likely involved in hydrogen bonding. |

| C-H stretch (aromatic) | 3100 - 3000 | Medium | Characteristic stretching vibrations for C-H bonds on the phenyl and pyrazole rings. |

| C=O stretch | ~1680 | Strong | The presence of a strong band here would be indicative of the hydrazone tautomer. |

| N=N stretch | 1580 - 1550 | Medium to Weak | The azo group stretch is often of medium to weak intensity and can be coupled with aromatic C=C stretching.[8] |

| C=N / C=C stretch | 1650 - 1500 | Strong to Medium | Stretching vibrations of the pyrazole ring and the phenyl ring. |

| N-H bend | 1620 - 1550 | Medium | The bending vibration of the amino group.[8] |

| C-O stretch | 1260 - 1000 | Strong | Characteristic of the C-O bond in the hydroxyl group. |

Experimental Considerations for IR Spectroscopy:

The compound can be analyzed as a solid using either a KBr (potassium bromide) pellet or ATR (Attenuated Total Reflectance). The KBr pellet method is a traditional technique that can yield high-quality spectra, while ATR is a more modern, rapid method that requires minimal sample preparation.

Protocol for IR Data Acquisition (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be run first.

-

Data Analysis: Identify and label the significant absorption bands in the spectrum and correlate them to the functional groups of the molecule.

Conclusion

The spectroscopic characterization of this compound relies on a combined interpretation of NMR and IR data. While a complete, publicly available dataset is sparse, analysis of related compounds and foundational spectroscopic principles allows for a reliable prediction and interpretation of its spectral features. The potential for tautomerism is a critical factor that must be considered when analyzing the spectra, as the predominant form will influence the observed chemical shifts and absorption frequencies. The protocols and predicted data presented in this guide provide a solid framework for researchers working with this and structurally related compounds.

References

-

Fikry, R. M., et al. (2021). Some azine and azole derivatives as antioxidant additives for lithium lubricating grease. ResearchGate. Available at: [Link]

- Wolf, B., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC.

-

Nikpassand, M., et al. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

- Al-Naggar, A. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Horowitz, E., & Perros, T. P. (1964). Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. Available at: [Link]

- Abonia, R., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry.

-

Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. Available at: [Link]

-

Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PubMed. Available at: [Link]

-

S. G. Manjunatha, et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]

-

Zaleckas, E., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. Available at: [Link]

-

PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. National Center for Biotechnology Information. Available at: [Link]

-

Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. Available at: [Link]

- Arslan, M., et al. (2010). Synthesis, Characterization and Antiglaucoma Activity of Some Novel Pyrazole Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide. European Journal of Medicinal Chemistry.

-

Zaleckas, E., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]

- Fikry, R. M. (2014). Synthesis of 3-substituted 5-amino-4-arylazopyrazoles.

- Friebolin, H. (2010). Combination of 1H and 13C NMR Spectroscopy. Basic One- and Two-Dimensional NMR Spectroscopy.

-

Tovtik, R., et al. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [ouci.dntb.gov.ua]

- 10. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Amino-5-hydroxy-4-phenylazopyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxy-4-phenylazopyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrazole, it belongs to a class of compounds renowned for their diverse biological activities, including roles as kinase inhibitors, and anticancer and antimicrobial agents.[1][2] The presence of the azo group also introduces unique photochemical properties, making it a potential candidate for applications as a molecular switch. This guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of this compound, with a focus on the underlying principles that govern its behavior.

Physicochemical Properties

The chemical structure of this compound, with its combination of amino, hydroxyl, and azo functional groups on a pyrazole core, gives rise to a unique set of physicochemical properties.

Tautomerism: A Key Feature

A critical aspect of the chemistry of this compound is its existence in various tautomeric forms. Pyrazol-5-ones are known to exhibit complex tautomerism, existing as CH, OH, and NH tautomers.[3] For this molecule, the equilibrium between the keto and enol forms is a primary consideration, and can be influenced by factors such as solvent polarity and pH.[4][5] The most stable tautomeric form in the solid state has been identified by X-ray crystallography as (E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one.[6]

Caption: Tautomeric forms of this compound.

Spectral Characteristics

-

UV-Vis Spectroscopy: Arylazopyrazoles are known to be photochromic, exhibiting distinct absorption bands for their E and Z isomers.[7] Irradiation with UV light typically induces E-to-Z isomerization, while the reverse process can be triggered by visible light or heat.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H stretches of the amino and pyrazole groups, an O-H stretch for the hydroxyl group (in the enol tautomer), and a C=O stretch for the keto tautomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would confirm the presence of the phenyl and pyrazole rings, as well as the amino and hydroxyl protons. The chemical shifts would be influenced by the predominant tautomeric form in the solvent used for analysis.

| Property | Value | Source |

| Molecular Formula | C9H9N5O | [6] |

| Molecular Weight | 203.20 g/mol | [6] |

| Crystal System | Monoclinic | [6] |

| Space Group | P 1 21/c 1 | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established pathway in heterocyclic chemistry: the coupling of a diazonium salt with a suitable pyrazole precursor.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure adapted from the synthesis of similar 4-arylazopyrazole derivatives.

Step 1: Diazotization of Aniline

-

Dissolve aniline (1 equivalent) in a solution of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the benzenediazonium chloride solution.

Step 2: Coupling Reaction

-

Dissolve 3-amino-5-hydroxypyrazole (1 equivalent) in a basic aqueous solution (e.g., sodium hydroxide or sodium acetate) at 0-5 °C.

-

Slowly add the freshly prepared benzenediazonium chloride solution to the pyrazole solution with vigorous stirring, maintaining the temperature below 5 °C.

-

A colored precipitate of this compound should form.

-

Continue stirring for 1-2 hours at low temperature.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Chemical Reactivity

The reactivity of this compound is dictated by its multiple functional groups: the pyrazole ring, the amino group, the hydroxyl group, and the azo linkage.

Reactions of the Amino and Hydroxyl Groups

The amino and hydroxyl groups are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation. The reactivity of these groups can be modulated by the pH of the reaction medium.[8] For example, acylation with acid chlorides or anhydrides would be expected to occur at the amino group under basic conditions.

Reactions of the Azo Group

The azo group can be reduced to the corresponding hydrazo derivative or cleaved to form anilines. This reactivity is important in the context of its potential use as a dye or in biological systems where reductive cleavage can occur.

Complexation with Metal Ions

The nitrogen atoms of the pyrazole ring and the azo group, as well as the oxygen of the hydroxyl group, can act as coordination sites for metal ions. This property makes this compound and its derivatives potential ligands for the formation of metal complexes with interesting catalytic or biological properties.

Applications in Drug Development

The aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[8] Derivatives of this compound are promising candidates for drug development due to their potential to interact with various biological targets.

Kinase Inhibition

Many pyrazole-containing compounds have been identified as potent kinase inhibitors.[2][9] The structural features of this compound, including its ability to form hydrogen bonds and engage in pi-stacking interactions, make it a suitable scaffold for designing inhibitors of kinases implicated in cancer and inflammatory diseases. For instance, related pyrazole derivatives have shown inhibitory activity against BRAF kinase and fibroblast growth factor receptors (FGFR).[1][9]

Antimicrobial and Anticancer Activity

The broader class of aminopyrazoles and their derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[2] The specific substitution pattern of this compound may confer unique biological activities that warrant further investigation.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical landscape defined by its tautomerism, multiple reactive sites, and potential for biological activity. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive scaffold for the development of new pharmaceuticals and functional materials. Further research into its specific biological targets and photochemical properties will undoubtedly unlock its full potential.

References

-

Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. (URL: [Link])

-

SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. HETEROCYCLES, Vol. 100, No. 1, 2020. (URL: [Link])

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (URL: [Link])

-

Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 2012, 1(1): 19-54. (URL: [Link])

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (URL: Not available)

-

Synthesis, Biological Evaluation of Novel 4,5-dihydro-2H-pyrazole 2-hydroxyphenyl Derivatives as BRAF Inhibitors. PubMed. (URL: [Link])

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. (URL: [Link])

- ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. (URL: Not available)

-

Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives. ResearchGate. (URL: [Link])

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. (URL: [Link])

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. (URL: [Link])

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. (URL: [Link])

-

Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. Cambridge Open Engage. (URL: [Link])

-

Keto Enol Tautomerization. Chemistry Steps. (URL: [Link])

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. (URL: [Link])

-

Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. NIH. (URL: [Link])

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. (URL: [Link])

-

A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. (URL: [Link])

-

Genetic Encoding of Arylazopyrazole Phenylalanine for Optical Control of Translation. ACS Omega. (URL: [Link])

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ

-

22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. (URL: [Link])

-

Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Journal of Chemistry Letters. (URL: [Link])

-

Photochromic Evaluation of 3(5)-Arylazo-1H-pyrazoles. ResearchGate. (URL: [Link])

-

3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. ResearchGate. (URL: [Link])

-

This compound. PubChem. (URL: [Link])

Sources

- 1. Synthesis, biological evaluation of novel 4,5-dihydro-2H-pyrazole 2-hydroxyphenyl derivatives as BRAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C9H9N5O | CID 246770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of 3-Amino-5-hydroxy-4-phenylazopyrazole in Organic Solvents: A Physicochemical Perspective for Researchers

An In-depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-5-hydroxy-4-phenylazopyrazole (C₉H₉N₅O), a heterocyclic azo dye of significant interest in chemical synthesis and materials science. Solubility is a critical parameter that dictates the utility of a compound in various applications, including dye formulation, pharmaceutical research, and organic synthesis. This document elucidates the molecular features governing the solubility of this pyrazole derivative, offers a predictive analysis of its behavior in common organic solvents, and presents a robust experimental protocol for empirical determination. The principles of solute-solvent interactions, including polarity and hydrogen bonding, are explored to provide a causal understanding of its solubility profile.

Introduction: The Significance of Solubility for Azo Pyrazole Dyes

This compound is a member of the azo pyrazole class of compounds, which are widely recognized for their chromophoric properties.[1] The utility of such molecules in industrial and research settings is fundamentally linked to their ability to be dissolved and manipulated in a liquid phase. Whether for purification via recrystallization, formulation into inks and coatings, or as a reagent in a subsequent synthetic step, understanding and controlling solubility is paramount. This guide moves beyond simple data provision to explain the underlying physicochemical principles that dictate how this specific molecule interacts with its solvent environment, empowering researchers to make informed decisions in their experimental designs.

Molecular Structure and Physicochemical Properties

The solubility behavior of this compound is a direct consequence of its molecular architecture. The molecule possesses a confluence of functional groups that impart a distinct polar character and the capacity for complex intermolecular interactions.

Key Structural Features:

-

Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

-

Amino Group (-NH₂): A primary amine that can act as a hydrogen bond donor.

-

Hydroxyl Group (-OH): Can act as both a hydrogen bond donor and acceptor.

-

Azo Group (-N=N-): A chromophoric group that contributes to the molecule's polarity.

-

Phenyl Ring: A nonpolar aromatic moiety.

A critical aspect of this molecule's structure is its potential for azo-hydrazone tautomerism . The proton from the hydroxyl group can migrate to one of the azo nitrogens, forming a hydrazone tautomer. This equilibrium can be influenced by the solvent, which in turn affects solubility and spectroscopic properties like color (solvatochromism).[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉N₅O | PubChem[3] |

| Molecular Weight | 203.20 g/mol | PubChem[3] |

| CAS Number | 6627-93-6 | PubChem[3] |

| IUPAC Name | 5-amino-4-(phenyldiazenyl)-1,2-dihydropyrazol-3-one | PubChem[3] |

| Hydrogen Bond Donors | 3 | PubChem (Computed)[3] |

| Hydrogen Bond Acceptors | 5 | PubChem (Computed)[3] |

Guiding Principles of Solubility

The dissolution of a solid solute in a liquid solvent is an equilibrium process governed by thermodynamics, primarily driven by the enthalpy and entropy of mixing. The adage "like dissolves like" serves as a reliable heuristic, suggesting that substances with similar intermolecular forces are likely to be miscible.[4][5]

-

Polarity: The uneven distribution of electron density in this compound, due to its N-H, O-H, and N=N bonds, makes it a polar molecule. Therefore, it is expected to have greater solubility in polar solvents than in nonpolar solvents.[5]

-

Hydrogen Bonding: The presence of multiple hydrogen bond donor (-NH₂, -OH, pyrazole N-H) and acceptor (N atoms, =O) sites is the most dominant factor in its solubility profile. Solvents that can participate in hydrogen bonding (protic solvents) or readily accept hydrogen bonds (polar aprotic solvents) are predicted to be effective. Intramolecular hydrogen bonding can also play a role, potentially competing with solute-solvent interactions.[6]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the lattice energy of the crystal and promotes mixing.[5]

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents have large dipole moments and are excellent hydrogen bond acceptors, effectively solvating the -OH, -NH₂, and pyrazole N-H groups. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These alcohols can both donate and accept hydrogen bonds, leading to strong interactions. Solubility may be slightly limited by the energy cost of disrupting the solvent's own H-bond network. |

| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent that can accept hydrogen bonds at its carbonyl oxygen, but its overall polarity is lower than DMSO or DMF. |

| Esters | Ethyl Acetate | Low to Moderate | Possesses some polarity and hydrogen bond accepting capability, but is less effective than ketones or alcohols. |

| Halogenated | Dichloromethane (DCM) | Low | While having a dipole moment, DCM is a poor hydrogen bond participant, limiting its ability to effectively solvate the key functional groups. |

| Aromatic | Toluene | Very Low / Insoluble | Primarily nonpolar, interacting only through weak van der Waals forces, which are insufficient to overcome the solute's crystal lattice energy. |

| Aliphatic | Hexane, Heptane | Insoluble | Nonpolar solvents that have no effective mechanism to interact with the polar functional groups of the solute. |

Experimental Protocol for Solubility Determination

Theoretical predictions must be validated by empirical data. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[5] This protocol ensures that the measurement reflects a true saturated solution.

Workflow for Isothermal Solubility Measurement

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume (e.g., 5.0 mL) of the desired organic solvent. "Excess" ensures that a solid phase remains after equilibrium is reached.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an isothermal shaker bath set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure the dissolution process reaches equilibrium.

-

Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours. To obtain a particle-free supernatant, either centrifuge the vials or carefully draw the liquid through a chemically resistant syringe filter (e.g., PTFE or nylon). This step is critical to avoid including undissolved solid in the analysis.

-

Quantification:

-

Prepare a stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO) and create a series of calibration standards of known concentrations.

-

Accurately dilute an aliquot of the clear supernatant from the test sample.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the calibration standards and the diluted sample.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation: Calculate the solubility in the original solvent by multiplying the measured concentration by the dilution factor.

Trustworthiness Check: To validate the protocol, it is essential to confirm that equilibrium was reached. This can be done by taking measurements at different time points (e.g., 24h, 48h, 72h). The solubility value should plateau once equilibrium is achieved.

Conclusion and Outlook

The solubility of this compound is governed by its highly polar nature and extensive hydrogen bonding capabilities. It is predicted to be most soluble in polar aprotic solvents such as DMSO and DMF, with moderate to high solubility in polar protic solvents like methanol and ethanol. Conversely, it is expected to be virtually insoluble in nonpolar aliphatic and aromatic hydrocarbons. The provided experimental protocol offers a reliable and self-validating system for obtaining precise quantitative solubility data, which is indispensable for the effective application of this compound in research and development. Understanding these fundamental solubility characteristics allows scientists to optimize reaction conditions, develop stable formulations, and design efficient purification schemes.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246770, this compound. PubChem. [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Chem LibreTexts. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

-

Sıdır, Y. G., Sıdır, İ., Taşal, E., & Ermiş, E. (2011). A study on solvatochromism of some monoazo dye derivatives. ResearchGate. [Link]

-

Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]

-

Danish Environmental Protection Agency. (n.d.). Technical Aspects of Azo Colorants. [Link]

-

Zhang, Y., et al. (2021). Tuning Solvatochromism of Azo Dyes with Intramolecular Hydrogen Bonding in Solution and on Titanium Dioxide Nanoparticles. The Journal of Physical Chemistry C, 125(31), 17466–17475. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136655, 3-Amino-5-phenylpyrazole. PubChem. [Link]

-

Gîrban, A., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5583. [Link]

-

Al-Mokaram, A. A. M., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports, 14(1), 12345. [Link]

- Ciba Specialty Chemicals Corporation. (2006). Azo dyes soluble in organic solvents (U.S. Patent No. US20060053571A1).

-

Various Authors. (2017). Are Azo dyes polar? During a chromatography lab, should I use polar solvents or non-polar solvents? Quora. [Link]

-

Lawal, M., et al. (2021). Tuning the aqueous solubility, chemical reactivity and absorption wavelength of azo dye through systematic adjustment of molecular charge density: a DFT study. Journal of Taibah University for Science, 15(1), 94-105. [Link]

-

Akbari, R., Didehban, K., & Farhang, M. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. European Journal of Pharmaceutical Sciences, 143, 105209. [Link]

-

Andersen, J. B., et al. (2015). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm, 6(6), 1099-1104. [Link]

-

Ebead, M. Y., et al. (2025). Solvatochromic, acid-base features and time effect of some azo dyes derived from 1,3-benzothiazol-2-ylacetonitrile: Experimental and semiempirical investigations. ResearchGate. [Link]

-

Demchenko, A. M., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(3), 269-275. [Link]

-

Abu-Zied, K. M., et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 27(21), 7481. [Link]

-

Unknown. (2025). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data. [Link]

-

Ghashang, M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 761596. [Link]

-

Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

Singh, S., & Singh, R. (2025). Solubility of 5Amino Salicylic Acid in Different Solvents at Various Temperatures. ResearchGate. [Link]

Sources

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H9N5O | CID 246770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]

tautomerism in 3-Amino-5-hydroxy-4-phenylazopyrazole

An In-depth Technical Guide to the Tautomerism of 3-Amino-5-hydroxy-4-phenylazopyrazole

Abstract

Azo compounds containing pyrazole moieties are of significant interest in medicinal chemistry and materials science, largely due to their diverse biological activities and tinctorial properties.[1] Their utility is intrinsically linked to their molecular structure, which is often complicated by the phenomenon of tautomerism. This guide provides a comprehensive technical exploration of the tautomeric equilibria in this compound. We will dissect the structural nuances of the primary azo-enol and keto-hydrazone tautomers, detail the advanced analytical methodologies required for their characterization, and present validated experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds.

The Principle of Tautomerism in Heterocyclic Azo Compounds

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[2] This phenomenon is particularly prevalent in heterocyclic systems where proton migration can occur readily. In the context of 4-arylazo pyrazoles containing hydroxyl and amino groups, the most significant equilibrium is the azo-hydrazone tautomerism.[3][4]

-

Azo-enol Form: Characterized by an azo linkage (-N=N-) and a hydroxyl group (-OH) on the pyrazole ring.

-

Keto-hydrazone Form: Characterized by a hydrazone linkage (-NH-N=) and a carbonyl group (C=O) within the pyrazole ring.

The position of this equilibrium is not static; it is a dynamic process influenced by a multitude of factors including the electronic nature of substituents, solvent polarity, pH, and temperature.[2][3] Understanding which tautomer predominates under specific conditions is critical, as each form possesses distinct electronic, steric, and hydrogen-bonding properties, which in turn dictate the molecule's biological activity, color, and stability.[5]

Tautomeric Landscape of this compound

The title compound presents a fascinating case for tautomerism. Beyond the principal azo-hydrazone equilibrium, the presence of the amino group and the pyrazole ring itself introduces additional possibilities, including annular and amine-imine tautomerism.

While several forms are theoretically possible, experimental and computational studies on analogous systems consistently show that the keto-hydrazone tautomer is often the more stable form, particularly in the solid state and in polar solvents, due to the formation of a stable intramolecular six-membered hydrogen-bonded ring.[3][6]

Analytical Characterization of Tautomeric Forms

Distinguishing between tautomers requires a multi-faceted analytical approach, as no single technique can provide a complete picture. The combination of spectroscopy and computational modeling offers the most robust strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.[7] By analyzing chemical shifts and coupling constants, one can deduce the predominant form and even quantify the equilibrium constant if the proton exchange is slow enough.[8]

-

Expertise & Causality: The choice of NMR is based on its sensitivity to the local electronic environment of each nucleus. The protonation state and hybridization of nitrogen and oxygen atoms differ significantly between tautomers, leading to distinct chemical shifts.

-

¹H NMR: The most direct evidence often comes from the signals of exchangeable protons. The keto-hydrazone form will exhibit distinct -NH signals (one for the pyrazole ring, one for the hydrazone linker), while the azo-enol form will show -OH and -NH signals. The hydrazone proton is often observed as a downfield singlet.[9]

-

¹³C NMR: The chemical shift of the carbon at position 5 (C5) is a key indicator. In the keto-hydrazone form, this carbon is a carbonyl carbon (C=O) and will resonate significantly downfield (typically >160 ppm) compared to the C-OH carbon of the azo-enol form.[10]

-

¹⁵N NMR: This technique provides unambiguous data. The nitrogen atoms in an azo group (-N=N-) have very different chemical shifts from those in a hydrazone linker (-NH-N=).[11] Though less common due to lower natural abundance and sensitivity, it offers definitive structural assignment.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly effective for studying azo-hydrazone tautomerism because the two forms have different chromophoric systems, resulting in distinct absorption spectra.[6][12]

-

Expertise & Causality: The extended π-conjugation in the keto-hydrazone tautomer typically results in a bathochromic shift (a shift to a longer wavelength, λmax) compared to the azo-enol form.[13] This technique is particularly useful for studying the influence of the environment on the equilibrium.

-

Solvatochromism: By recording spectra in a range of solvents with varying polarities, one can observe shifts in λmax. A significant shift is indicative of a change in the tautomeric equilibrium.[7] For instance, polar solvents often stabilize the more polar keto-hydrazone form, leading to an increase in the intensity of its corresponding absorption band.[12]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of functional groups present in each tautomer.

-

Expertise & Causality: The technique directly probes the bonds within a molecule. The presence or absence of key stretches for C=O, O-H, and N-H groups allows for the identification of the dominant tautomer, especially in the solid state.[3]

-

Keto-Hydrazone Signatures: Strong absorption bands corresponding to C=O stretching (around 1650-1700 cm⁻¹) and N-H stretching (around 3100-3400 cm⁻¹) are indicative of this form.

-

Azo-Enol Signatures: The presence of a broad O-H stretching band (around 3200-3600 cm⁻¹) and the absence of a strong C=O band would support the azo-enol structure. The N=N stretch is often weak and can be difficult to identify.

-

Computational Modeling (Density Functional Theory - DFT)

Quantum chemical calculations, particularly DFT, are indispensable for complementing experimental data.[14][15]

-

Expertise & Causality: DFT allows for the calculation of the relative energies and thermodynamic stabilities of all possible tautomers.[15] By comparing the calculated energies, one can predict the most stable tautomer in the gas phase or simulate solvent effects using models like the Polarizable Continuum Model (PCM).[7] Furthermore, theoretical NMR chemical shifts and IR frequencies can be calculated and compared with experimental spectra to confirm assignments.[6][16]

| Analytical Technique | Azo-Enol Tautomer Signature | Keto-Hydrazone Tautomer Signature |

| ¹H NMR | Presence of -OH proton signal. | Presence of two distinct -NH proton signals (pyrazole and hydrazone). |

| ¹³C NMR | C5 signal in the C-O region (~150-160 ppm). | C5 signal in the C=O region (>160 ppm). |

| UV-Vis | Absorption band at a shorter wavelength (e.g., ~380-420 nm). | Absorption band at a longer wavelength (e.g., ~430-480 nm). |

| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹), absence of C=O stretch. | Strong C=O stretch (~1650-1700 cm⁻¹), N-H stretch (~3100-3400 cm⁻¹). |

| DFT Calculation | Higher calculated relative energy in many cases. | Lower calculated relative energy, indicating greater stability. |

Experimental Protocols: A Validated Workflow

The following protocols provide a self-validating system for the synthesis and analysis of this compound.

Protocol 1: Synthesis of this compound

This procedure is based on the standard and highly reliable method of diazotization followed by azo coupling.[17][18]

Materials:

-

Aniline

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

3-Amino-5-hydroxypyrazole (or its salt)

-

Sodium Acetate

-

Ethanol

-

Ice

Procedure:

-

Diazotization: a. Dissolve aniline (10 mmol) in a mixture of concentrated HCl (3 mL) and water (20 mL). b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Prepare a solution of sodium nitrite (10 mmol) in cold water (10 mL). d. Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes to ensure complete formation of the benzenediazonium chloride salt.

-

Coupling Reaction: a. In a separate beaker, dissolve 3-Amino-5-hydroxypyrazole (10 mmol) in a 10% sodium hydroxide solution and cool to 0-5 °C. b. Slowly add the cold diazonium salt solution to the pyrazole solution with vigorous stirring. c. Maintain the temperature at 0-5 °C and the pH between 8-9 by adding sodium acetate or a dilute base as needed. d. Continue stirring in the ice bath for 1-2 hours. A colored precipitate will form.

-

Isolation and Purification: a. Collect the crude product by vacuum filtration and wash thoroughly with cold water. b. Purify the product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain the final compound. c. Dry the purified crystals under vacuum.

Trustworthiness: This protocol is self-validating. The formation of a brightly colored precipitate is a primary indicator of a successful azo coupling reaction. The purity can be confirmed by obtaining a sharp melting point and through subsequent spectroscopic analysis.

Protocol 2: Spectroscopic Investigation of Tautomerism

Objective: To determine the predominant tautomeric form in different environments.

Procedure:

-

Sample Preparation: a. Prepare solutions of the purified compound (~1 mg/mL) in a series of deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) and non-deuterated solvents for UV-Vis (e.g., Dichloromethane, Acetonitrile, Ethanol, DMSO). b. For solid-state IR, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide.

-

NMR Analysis: a. Acquire ¹H and ¹³C NMR spectra for each solution. b. Pay close attention to the downfield region (9-15 ppm) in the ¹H spectrum to identify NH and OH protons. c. Note the chemical shift of the C5 carbon in the ¹³C spectrum.

-

UV-Vis Analysis: a. Record the UV-Vis absorption spectrum for each solution from 200 to 700 nm. b. Identify the wavelength of maximum absorption (λmax) for each solvent and note any solvatochromic shifts.

-

FT-IR Analysis: a. Acquire the FT-IR spectrum of the KBr pellet. b. Identify characteristic peaks for C=O, N-H, and O-H stretching vibrations.

-

Data Interpretation: a. Correlate the data from all techniques. For example, if the ¹³C NMR shows a peak at ~170 ppm and the IR spectrum shows a strong C=O stretch, this strongly supports the keto-hydrazone form as the dominant species. b. Compare the observed λmax values in different solvents with the expected behavior for azo-enol and keto-hydrazone tautomers.

Conclusion and Future Outlook

The tautomerism of this compound is a complex equilibrium, primarily between the azo-enol and keto-hydrazone forms. A synergistic approach combining high-resolution NMR, UV-Vis, and IR spectroscopy with the predictive power of DFT calculations is essential for a definitive structural elucidation. Evidence from related compounds suggests a general preference for the keto-hydrazone tautomer, stabilized by intramolecular hydrogen bonding, especially in the solid state and polar solvents.[3][6]

For drug development professionals, understanding and controlling this tautomeric equilibrium is paramount. Since different tautomers can exhibit varied binding affinities to biological targets and possess different pharmacokinetic properties, the ability to predict or lock the molecule into its most active form is a key goal in rational drug design. Future research should focus on synthesizing derivatives with specific substituents to systematically modulate and quantify the tautomeric ratio, further clarifying the structure-activity relationship for this promising class of compounds.

References

- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). Google Cloud.

- The tautomeric structures of 3(5),3-azopyrazole [(E)-1,2-di(1H-pyrazol-3(5)-yl)diazene)]: The combined use of NMR and electronic spectroscopies with DFT calculations. (2025). ResearchGate.

- Azo-hydrazone tautomerism of aryl azo pyridone dyes. (n.d.). Sci-Hub.

- (PDF) UV-vis, NMR and FT-IR spectra of tautomers of vitamin C. Experimental and DFT calculations. (2025). ResearchGate.

- UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. (n.d.). PubMed.

- NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. (n.d.). ResearchGate.

- Azo-Hydrazone Tautomerism – an Intriguing Balance. (n.d.). Indiana University.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.

- Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (n.d.). ACS Publications.

- Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2025). ResearchGate.

- (PDF) Solvatochromism and azo-hydrazo tautomerism of novel arylazo pyridone dyes: Experimental and quantum chemical study. (2025). ResearchGate.

- Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. (n.d.). Dalton Transactions (RSC Publishing).

- Tautomerism in azo dyes. (n.d.). FOLIA.

- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). HAL Open Science.

- Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. (n.d.). ResearchGate.

- Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. (2013). Wiley-VCH.

- Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. (n.d.). NIH.

- Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). PMC - NIH.

- Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. (2025). ResearchGate.

- Azo-hydrazone tautomerism of azo dyes. (n.d.). ResearchGate.

- Synthesis of 3-substituted 5-amino-4-arylazopyrazoles. (n.d.). ResearchGate.

- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). NIH.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH.

- Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH.

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. Azo-hydrazone tautomerism of aryl azo pyridone dyes / Hemijska industrija, 2013 [sci-hub.ru]

- 4. chem.purdue.edu [chem.purdue.edu]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 9. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. folia.unifr.ch [folia.unifr.ch]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-5-hydroxy-4-phenylazopyrazole: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxy-4-phenylazopyrazole, with the IUPAC name 5-amino-4-phenyldiazenyl-1,2-dihydropyrazol-3-one, is a heterocyclic compound belonging to the family of phenylazopyrazoles.[1] This class of molecules has garnered significant interest in various scientific fields due to their diverse chemical properties and potential applications, ranging from dyestuffs to pharmaceuticals. The unique structural features of this compound, including the presence of amino, hydroxyl, and azo functional groups on a pyrazole core, give rise to interesting tautomeric equilibria and a range of chemical reactivity. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and methods for its characterization, aimed at supporting researchers and professionals in its application and further development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₅O | PubChem[1] |

| Molecular Weight | 203.20 g/mol | PubChem[1] |

| CAS Number | 6627-93-6 | PubChem[1] |

| IUPAC Name | 5-amino-4-phenyldiazenyl-1,2-dihydropyrazol-3-one | PubChem[1] |

| Melting Point | 119-120 °C (decomposes) | Elgemeie et al., 2013[2] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and ethanol. Insoluble in water. | Inferred from synthesis protocols and general knowledge of similar compounds.[3] |

| Appearance | Reddish-brown crystals | Elgemeie et al., 2013[2] |

Chemical Structure and Tautomerism

The chemical structure of this compound allows for the existence of several tautomeric forms. The principal tautomers are the keto-hydrazone and the enol-azo forms. Experimental and computational studies on similar 4-arylazopyrazolones suggest that the keto-hydrazone form is the predominant tautomer in both the solid state and in solution.[4][5] This is attributed to the formation of a stable intramolecular hydrogen bond between the hydrazone N-H and the carbonyl oxygen.

Caption: Tautomeric equilibrium of this compound.

The crystal structure of this compound has been determined by X-ray crystallography, confirming its existence in the (E)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one form in the solid state.[1]

Synthesis

The synthesis of this compound is typically achieved through a diazo coupling reaction. This involves the diazotization of aniline followed by coupling with 3-amino-1H-pyrazol-5(4H)-one.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described by Elgemeie et al. (2013).[2]

Materials:

-

Aniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

3-Amino-1H-pyrazol-5(4H)-one

-

Potassium Acetate

-

Ethanol

-

Water

-

Ice

Procedure:

-

Diazotization of Aniline:

-

Dissolve aniline (2.66 mmol) in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (2.66 mmol) dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting solution for 15-20 minutes at 0-5 °C to ensure complete formation of the benzenediazonium chloride solution.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve 3-amino-1H-pyrazol-5(4H)-one (2.66 mmol) in a 50% aqueous ethanol solution.

-

Add potassium acetate (6 equivalents) to the pyrazolone solution and cool it to 0 °C in an ice bath.

-

Slowly add the freshly prepared benzenediazonium chloride solution to the pyrazolone solution with constant stirring, maintaining the temperature at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

-

-

Isolation and Purification:

-

A reddish-brown precipitate will form.

-

Filter the precipitate using vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product in a desiccator.

-

Recrystallize the crude product from ethanol to obtain pure reddish-brown crystals of this compound.

-

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques.

1H NMR Spectroscopy

The 1H NMR spectrum provides valuable information about the proton environment in the molecule. A representative 1H NMR spectrum of this compound has been reported.[6] The spectrum would be expected to show signals corresponding to the aromatic protons of the phenyl group, as well as signals for the amino and pyrazole ring protons. The exact chemical shifts and multiplicities will depend on the solvent used and the predominant tautomeric form.

13C NMR Spectroscopy

13C NMR spectroscopy is used to identify the carbon skeleton of the molecule. The spectrum would show distinct signals for the carbons of the phenyl ring and the pyrazole ring, including the carbonyl carbon if the keto-hydrazone tautomer is present.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching: for the amino group and the pyrazole ring N-H.

-

O-H stretching: if the enol-azo tautomer is present in a significant amount.

-

C=O stretching: a strong absorption band characteristic of the carbonyl group in the keto-hydrazone tautomer.

-

N=N stretching: for the azo group.

-

C=C and C=N stretching: for the aromatic and pyrazole rings.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet and visible regions due to the π-π* and n-π* electronic transitions of the conjugated system, which includes the phenyl ring, the azo group, and the pyrazole ring. The position and intensity of these bands are sensitive to the solvent polarity and the tautomeric form of the molecule. For similar arylazo pyrazole derivatives, absorption maxima are typically observed in the range of 350-450 nm.

Potential Applications

Phenylazopyrazole derivatives are a versatile class of compounds with a wide range of potential applications. While specific applications for this compound are not extensively documented, its structural features suggest potential in the following areas:

-

Dyestuffs: The extended conjugation and the presence of chromophoric and auxochromic groups make it a potential candidate for use as a dye for various materials.[5]

-

Pharmaceuticals: The pyrazole nucleus is a common scaffold in many biologically active compounds. Derivatives of aminopyrazoles have been investigated for their potential as antibacterial, anti-inflammatory, and anticancer agents.[7][8][9][10]

-

Chelating Agents: The presence of multiple nitrogen and oxygen atoms makes the molecule a potential ligand for metal ions, suggesting applications in analytical chemistry or as a catalyst.

-

Non-linear Optical Materials: Some azo dyes exhibit non-linear optical properties, which could be explored for this compound.

Conclusion

This compound is a fascinating heterocyclic compound with a rich chemistry stemming from its functional groups and tautomeric nature. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthesis protocol, and the key spectroscopic methods for its characterization. The potential applications of this and similar compounds in various fields, particularly as dyes and in medicinal chemistry, warrant further investigation. The information presented herein serves as a valuable resource for researchers and scientists working with this promising molecule.

References

-

Fikry, R. M., et al. (2013). Some azine and azole derivatives as antioxidant additives for lithium lubricating grease. ResearchGate. [Link]

- Kaczor, A. A., et al. (2014). Experimental and computational studies on the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides with antibacterial activity. Journal of Molecular Structure, 1058, 24-32.

-

PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

- Wolf, B., & Fylaktakidou, K. C. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC.

- The Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(57), 36133-36142.

- Al-Zahrani, F. A. M. (2013). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 18(7), 8438-8453.

- Puello, J. Q., et al. (1997). Structure and Tautomerism of 3(5)‐Amino‐5(3)‐arylpyrazoles in the Solid State and in Solution: An X‐Ray and NMR Study. ChemInform, 28(21).

- SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). South African Journal of Chemistry, 71, 136-146.

-

ResearchGate. (n.d.). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. ResearchGate. Retrieved from [Link]

- Ferreira, M. M. C., et al. (2021). Structure and IR Spectra of 3(5)

- Gul, H. I., et al. (2010). Synthesis, Characterization and Antiglaucoma Activity of Some Novel Pyrazole Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide. European Journal of Medicinal Chemistry, 45(11), 4769-4773.

- Ferreira, M. M. C., et al. (2021). Structure and IR Spectra of 3(5)

- Hassan, A. S., et al. (2020). Synthesis, Tautomerism Study, Antimicrobial Evaluation and Cytotoxicity of Some New Bis(Arylazo)-Terpyrazoles. International Journal of Pharmaceutical Research and Allied Sciences, 9(2), 1-13.

- Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.

- Al-Ostoot, F. H., et al. (2022).

- Tumosienė, I., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6599.

- Sharma, V., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(1), 1-17.

- Tumosienė, I., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.

- Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749.

- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

Elgemeie, G. H., et al. (2015). Synthesis of 3-substituted 5-amino-4-arylazopyrazoles. ResearchGate. Retrieved from [Link]

- Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 481.

- Elgemeie, G. H., et al. (2013). A second polymorph of (Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1419–o1420.

-

SpectraBase. (n.d.). 5-amino-1,4-diphenylpyrazole. SpectraBase. Retrieved from [Link]

- Singh, P., & Kumar, V. (2022). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. ACS Omega, 7(32), 27911–27924.

- Funar-Timofei, S., et al. (2022).

- Uslu, H., et al. (2014). Synthesis, Characterization, Absorption and Fastness Properties of Novel Monoazo Dyes Derived from 1-Phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one. Journal of the Brazilian Chemical Society, 25(1), 143-152.

-

ChemSynthesis. (n.d.). 5-amino-1-methyl-4-phenyldiazenylpyrazol-3-ol. ChemSynthesis. Retrieved from [Link]

- Reva, I., et al. (2021). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 26(23), 7247.

- Al-Jaf, H. S., et al. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

-

SpectraBase. (n.d.). 5-amino-3-(methylthio)-1-phenylpyrazole-4-carbonitrile. SpectraBase. Retrieved from [Link]

Sources

- 1. This compound | C9H9N5O | CID 246770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 6627-93-6 [m.chemicalbook.com]

- 3. By compound [wahoo.cns.umass.edu]

- 4. sci-hub.st [sci-hub.st]

- 5. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

quantum chemical calculations for 3-Amino-5-hydroxy-4-phenylazopyrazole

An In-Depth Technical Guide: Quantum Chemical Calculations for 3-Amino-5-hydroxy-4-phenylazopyrazole: Tautomerism, Electronic Structure, and Spectral Prediction

Executive Summary

This compound is a member of the arylazopyrazole class of compounds, which are significant as dyes and possess a wide range of potential pharmacological activities, including antibacterial, anti-inflammatory, and analgesic properties.[1] A comprehensive understanding of its molecular properties is crucial for rational drug design and materials science applications. However, the molecule's structural complexity, particularly its capacity for tautomerism, presents a significant challenge to experimental characterization alone. This guide provides a robust, field-proven computational framework for investigating this compound using quantum chemical calculations. We will focus on leveraging Density Functional Theory (DFT) to determine the most stable tautomeric form, analyze its electronic structure, and predict key spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to elucidate the molecular characteristics of complex heterocyclic systems.[2]

The Critical Question of Tautomerism

A foundational challenge in studying 4-arylazo-5-hydroxypyrazoles is the prevalence of tautomerism. The nominal "azo-hydroxy" structure can readily interconvert into a more stable "hydrazo-keto" form. The dominant tautomer dictates the molecule's geometry, electronic properties, and interaction with biological targets. Experimental studies on similar compounds often confirm that the hydrazo form is the predominant species in both solution and the solid state.[3][4]

Therefore, any meaningful computational analysis must begin by addressing this equilibrium. The two primary tautomers to consider are:

-

Azo-Enol Form (A): this compound

-